
4-Mercaptobenzaldéhyde
Vue d'ensemble
Description
4-Mercaptobenzaldehyde is a compound that is structurally related to benzaldehydes and thiophenols, which are characterized by the presence of a thiol (–SH) group attached to the benzene ring. Although the provided papers do not directly discuss 4-mercaptobenzaldehyde, they do provide insights into similar compounds that can help infer its properties and reactivity. For instance, 4-mercaptobenzoic acid (4-MBA) is a closely related molecule that has been studied for its molecular structure using vibrational spectroscopy and density functional theory (DFT) .
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding how 4-mercaptobenzaldehyde might be synthesized. For example, the preparation of 4-(methylthio) phenylacetonitrile involves a multi-step process starting from p-chlorobenzaldehyde, which is reacted with methyl mercaptan to form a methylthio-substituted benzaldehyde . Similarly, a [4+1] cycloaddition reaction has been developed to synthesize benzothiophene derivatives from 2-mercaptobenzaldehydes . These methods suggest that 4-mercaptobenzaldehyde could potentially be synthesized through similar pathways involving the introduction of a thiol group to the benzaldehyde core.
Molecular Structure Analysis
The molecular structure of 4-mercaptobenzaldehyde can be inferred from studies on similar compounds. The DFT calculations and vibrational spectroscopy of 4-MBA provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO gap . These studies indicate that the thiol group significantly influences the electronic distribution within the molecule, which can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of 4-mercaptobenzaldehyde can be extrapolated from the chemical reactions of related compounds. The [4+1] cycloaddition reaction involving 2-mercaptobenzaldehydes demonstrates the potential of the thiol group to participate in cycloaddition reactions to form heterocyclic compounds . Additionally, the synthesis of various mercaptoaldehydes through a one-pot approach starting from halogenated aldehydes suggests that the thiol group in 4-mercaptobenzaldehyde could also be reactive towards nucleophiles and electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-mercaptobenzaldehyde can be deduced from the properties of structurally similar compounds. The molecular electrostatic potential surface calculation for 4-MBA indicates that it has hydrogen bond donors and acceptors, which would be expected for 4-mercaptobenzaldehyde as well . This could influence its solubility, boiling point, and melting point. The synthesis of 4-biphenylbenzaldehyde and the investigation of reaction conditions such as catalysts and temperature provide additional insights into the stability and reactivity of benzaldehyde derivatives .
Applications De Recherche Scientifique
Modification des protéines
Le 4-Mercaptobenzaldéhyde est utilisé dans la modification des protéines. Il sert de lien bifonctionnel pour un étiquetage des amines hautement sélectif et robuste dans des conditions biocompatibles, ce qui est crucial pour les applications thérapeutiques impliquant la fonctionnalisation des protéines .
Science des matériaux
En science des matériaux, le this compound est utilisé pour concevoir la chimie de surface. Il est particulièrement utilisé dans la création de monocouches auto-assemblées sur des substrats métalliques, qui ont des implications dans diverses applications technologiques .
Synthèse chimique
Ce composé joue un rôle important dans la synthèse chimique en raison de ses groupes fonctionnels réactifs. Ces groupes facilitent la formation de diverses structures chimiques, ce qui en fait un réactif précieux en chimie synthétique .
Déclencheur de la réponse immunitaire
Il a été utilisé pour modifier des peptides trivalents afin de déclencher des réponses immunitaires puissantes, ce qui met en évidence son potentiel en immunthérapie et en développement de vaccins .
Ingénierie de la chimie de surface
Le this compound aide à l'ingénierie de la chimie de surface, qui est essentielle pour développer des capteurs, des catalyseurs et des dispositifs électroniques .
Synthèse d'auxiliaires chiraux
Il a été rapporté pour la synthèse et l'application d'auxiliaires chiraux, qui sont essentiels pour produire des composés énantiomériquement purs, un aspect clé de la synthèse pharmaceutique .
Orientations Futures
4-Mercaptobenzaldehyde is widely used in scientific research and its applications are expected to expand with ongoing studies . For instance, it has been used in the development of a platform for real-time monitoring of food freshness . As research progresses, new uses and applications for 4-Mercaptobenzaldehyde may be discovered.
Relevant Papers One relevant paper discusses the use of 4-Mercaptobenzaldehyde in the development of a platform for real-time monitoring of food freshness . The paper details the use of 4-Mercaptobenzaldehyde-functionalized ZIF-8-encapsulated gold nanostars as response probes for monitoring changes in pH and gaseous biogenic amine molecules .
Mécanisme D'action
Target of Action
4-Mercaptobenzaldehyde, also known as 4-sulfanylbenzaldehyde , is a versatile compound used in organic synthesis reactions as an intermediate . It contains a mercapto group (-SH) and an aldehyde group (-CHO), which can act as a metal ion probe and ligand, participating in the recognition and capture of metal ions .
Mode of Action
The compound interacts with its targets primarily through its mercapto and aldehyde groups. The mercapto group can form covalent bonds with metal ions, enabling the compound to act as a ligand and participate in metal ion recognition and capture . The aldehyde group can undergo a variety of organic reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
Given its role as an intermediate in organic synthesis and its ability to interact with metal ions, it’s plausible that it could influence a variety of biochemical processes depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Mercaptobenzaldehyde’s action would depend on the specific context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products . When acting as a metal ion probe and ligand, it could potentially influence the activity of metal-dependent enzymes or other metal-binding proteins .
Action Environment
The action, efficacy, and stability of 4-Mercaptobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species. It’s also worth noting that 4-Mercaptobenzaldehyde is sensitive to air and moisture , which could impact its stability and effectiveness in certain environments.
Analyse Biochimique
Biochemical Properties
4-Mercaptobenzaldehyde is known to play a role in biochemical reactions. It is used as a bifunctional linker in protein modification, achieving highly selective and robust amine labeling under biocompatible conditions . It is also used in the preparation of chemopreventative agents and can be used in the capture of molecules for detection of nerve agents using surface-enhanced Raman spectroscopy .
Cellular Effects
It has been suggested that benzaldehydes, a group to which 4-Mercaptobenzaldehyde belongs, can disrupt cellular antioxidation . This disruption could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can interact with primary amines, facilitating robust amine labeling under biocompatible conditions . This suggests that 4-Mercaptobenzaldehyde may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound demonstrates wide functional group tolerance and does not impair the function of modified proteins such as insulin . This suggests that 4-Mercaptobenzaldehyde may have stable, long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
4-sulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLPPGBADQVXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448284 | |
| Record name | 4-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91358-96-2 | |
| Record name | 4-MERCAPTOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Mercaptobenzaldehyde enable the detection of hydrazine and its derivatives using SERS?
A1: 4-Mercaptobenzaldehyde serves as a reactive chemical reporter in Surface-Enhanced Raman Scattering (SERS) based detection of hydrazine and its derivatives. [, ] The thiol group (-SH) of 4-Mercaptobenzaldehyde readily binds to gold surfaces commonly used in SERS substrates. When hydrazine or its derivatives are present, they undergo a chemical reaction with the aldehyde group (-CHO) of the immobilized 4-Mercaptobenzaldehyde. This reaction forms a new compound, benzaldehyde hydrazone, which possesses a distinct and detectable Raman signal. This signal change allows for the sensitive and specific identification and quantification of hydrazine even at extremely low concentrations. [, ]
Q2: What are the advantages of incorporating 4-Mercaptobenzaldehyde into Slippery Liquid-Infused Porous Surfaces (SLIPS) for food spoilage monitoring?
A2: Integrating 4-Mercaptobenzaldehyde functionalized Gold Nanostars encapsulated within Zeolitic Imidazolate Framework-8 (AuNS@ZIF-8) with SLIPS platforms offers a synergistic approach for real-time monitoring of food freshness. [] The ZIF-8 provides a porous structure that effectively traps gaseous molecules released during food spoilage, like biogenic amines. Simultaneously, the SLIPS substrate enhances the interaction of these trapped molecules with the 4-Mercaptobenzaldehyde functionalized AuNS@ZIF-8, acting as a sensitive probe. This combination allows for real-time tracking of pH changes and spoilage markers, making it a promising tool for ensuring food quality and safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


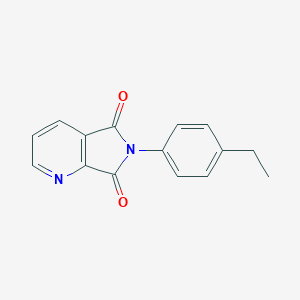
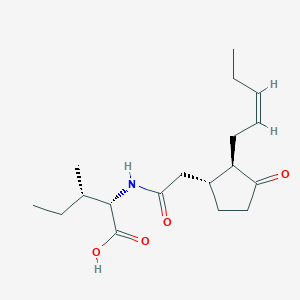
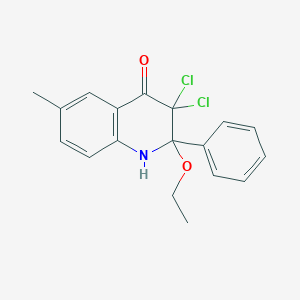
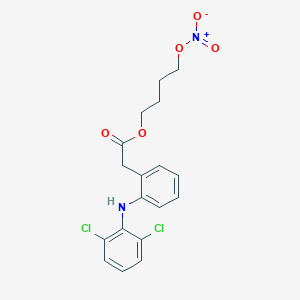
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

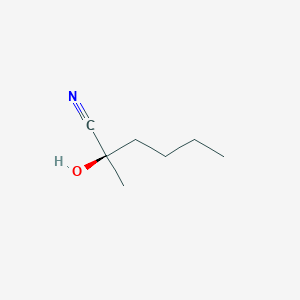
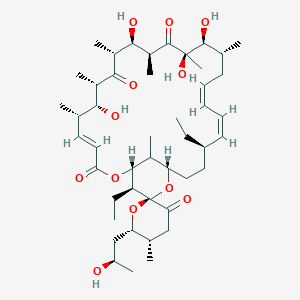
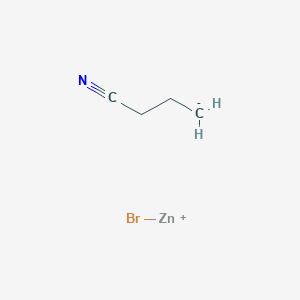
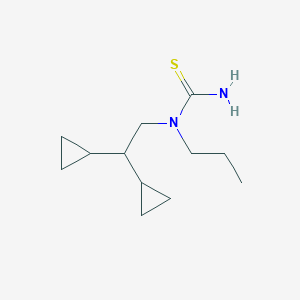
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)